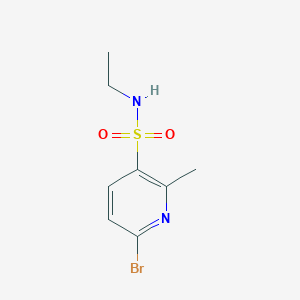
6-Bromo-N-ethyl-2-methylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N-ethyl-2-methylpyridine-3-sulfonamide is a chemical compound that belongs to the class of bromopyridine derivatives It is characterized by the presence of a bromine atom at the 6th position, an ethyl group at the N-position, a methyl group at the 2nd position, and a sulfonamide group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-ethyl-2-methylpyridine-3-sulfonamide can be achieved through several synthetic routes. One common method involves the bromination of 2-methylpyridine followed by sulfonamide formation. The general steps are as follows:
Bromination: 2-Methylpyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 6th position.
N-Ethylation: The brominated product is then subjected to N-ethylation using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Sulfonamide Formation: Finally, the N-ethyl-2-methyl-6-bromopyridine is reacted with a sulfonamide reagent such as chlorosulfonic acid or sulfonamide chloride to introduce the sulfonamide group at the 3rd position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned steps. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-ethyl-2-methylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts, arylboronic acids, and bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the bromine atom.
Oxidation and Reduction: Oxidized or reduced forms of the sulfonamide group.
Coupling Reactions: Aryl or vinyl-substituted pyridine derivatives.
Scientific Research Applications
6-Bromo-N-ethyl-2-methylpyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-N-ethyl-2-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The bromine atom and pyridine ring can also interact with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Lacks the ethyl and sulfonamide groups, making it less versatile in certain applications.
6-Bromo-2-methylpyridine-3-sulfonamide: Similar structure but without the N-ethyl group, which may affect its reactivity and biological activity.
N-Ethyl-2-methylpyridine-3-sulfonamide: Lacks the bromine atom, which can limit its use in coupling reactions.
Uniqueness
6-Bromo-N-ethyl-2-methylpyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for versatile substitution and coupling reactions, while the sulfonamide group provides potential biological activity.
Properties
Molecular Formula |
C8H11BrN2O2S |
|---|---|
Molecular Weight |
279.16 g/mol |
IUPAC Name |
6-bromo-N-ethyl-2-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11BrN2O2S/c1-3-10-14(12,13)7-4-5-8(9)11-6(7)2/h4-5,10H,3H2,1-2H3 |
InChI Key |
JFJIXRLJZDEPJF-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(N=C(C=C1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane](/img/structure/B13317965.png)
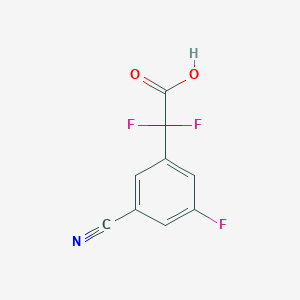
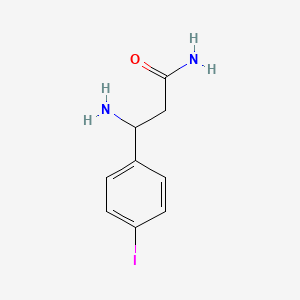
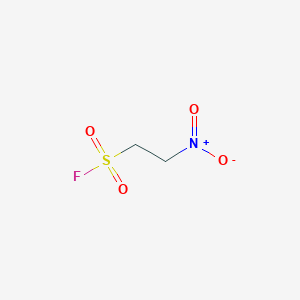
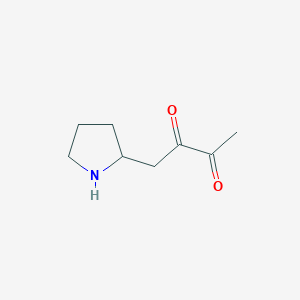
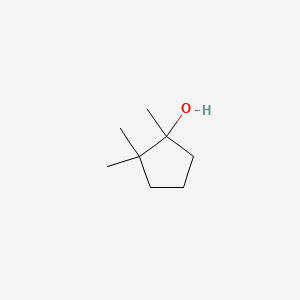
![7-Cyclopropyl-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13317986.png)
![2-[(3-Fluorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13317997.png)



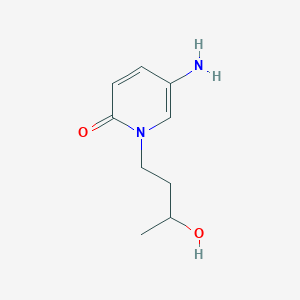
![2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13318020.png)

